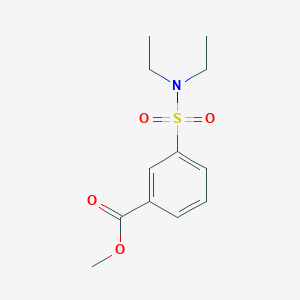

Methyl 3-(diethylsulfamoyl)benzoate

Description

Methyl 3-(diethylsulfamoyl)benzoate is a benzoate ester derivative featuring a diethylsulfamoyl (-SO₂N(C₂H₅)₂) substituent at the 3-position of the benzene ring. This compound belongs to a broader class of sulfonamide-functionalized benzoates, which are characterized by their sulfamoyl groups and ester linkages. These structural motifs influence physicochemical properties such as solubility, stability, and reactivity, making them relevant in pharmaceutical, agrochemical, and materials science applications.

Properties

IUPAC Name |

methyl 3-(diethylsulfamoyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4S/c1-4-13(5-2)18(15,16)11-8-6-7-10(9-11)12(14)17-3/h6-9H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDNMQVZPLKLILK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(diethylsulfamoyl)benzoate can be synthesized through a multi-step process. One common method involves the reaction of methyl 3-aminobenzoate with diethyl sulfate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group is replaced by the diethylsulfamoyl group.

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification through recrystallization or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(diethylsulfamoyl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzoate derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(diethylsulfamoyl)benzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of methyl 3-(diethylsulfamoyl)benzoate involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The compound may inhibit enzymes or interact with receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Sulfamoyl/Substituent Variations

Methyl 3-(N-(Pyrazinyl-Dimethoxyphenyl)Sulfamoyl)Benzoate (Compound 19)

- Structure: Features a pyrazinyl-dimethylaminophenyl-sulfamoyl group at the 3-position .

- Key Differences: The diethylsulfamoyl group in the target compound is less sterically hindered compared to the pyrazinyl-dimethylaminophenyl substituent. This difference likely affects binding affinity in biological systems (e.g., enzyme inhibition) and solubility profiles.

Sulfonylurea Herbicides (e.g., Metsulfuron Methyl)

- Structure : Contains a sulfonylurea bridge (-SO₂NHCONH-) linked to a triazine ring .

- Key Differences : Unlike sulfonylureas, the diethylsulfamoyl group lacks the urea linkage, reducing hydrogen-bonding capacity and altering agrochemical activity.

- Applications : Sulfonylureas inhibit acetolactate synthase in plants, whereas Methyl 3-(diethylsulfamoyl)benzoate may exhibit divergent bioactivity due to its simpler sulfonamide structure .

Methyl 3-((Piperazin-1-Yl)Methyl)Benzoate

- Structure : A piperazinylmethyl group at the 3-position .

- Applications : Piperazine derivatives are common in drug design (e.g., antipsychotics), suggesting that sulfamoyl analogs could be optimized for CNS-targeted therapies .

Table 1: Key Properties of this compound and Analogs

*Estimated based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.